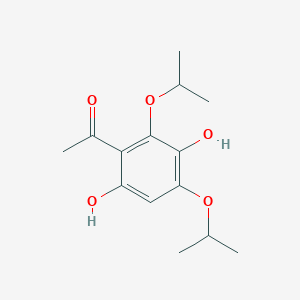
1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone is an organic compound with the molecular formula C14H20O5 This compound is characterized by the presence of two hydroxyl groups and two isopropoxy groups attached to a phenyl ring, along with an ethanone group
Preparation Methods
The synthesis of 1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone can be achieved through several synthetic routes. One common method involves the protection of hydroxyl groups followed by the introduction of isopropoxy groups. The reaction conditions typically involve the use of protecting agents and isopropyl halides under basic conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The isopropoxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and as a probe in biochemical assays.
Medicine: Its structural features may allow it to be used in drug development, particularly in designing molecules with antioxidant properties.
Industry: It can be used in the production of polymers and other materials with specific functional properties
Mechanism of Action
The mechanism of action of 1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone involves its interaction with molecular targets through its hydroxyl and isopropoxy groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include oxidative stress pathways, where the compound acts as an antioxidant .
Comparison with Similar Compounds
1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone can be compared with similar compounds such as:
2,4-Dihydroxyacetophenone: Lacks the isopropoxy groups, making it less hydrophobic.
4-Acetylresorcinol: Similar structure but with different substituents, leading to different reactivity and applications.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties, similar to the compound .
Properties
CAS No. |
93344-49-1 |
|---|---|
Molecular Formula |
C14H20O5 |
Molecular Weight |
268.30 g/mol |
IUPAC Name |
1-[3,6-dihydroxy-2,4-di(propan-2-yloxy)phenyl]ethanone |
InChI |
InChI=1S/C14H20O5/c1-7(2)18-11-6-10(16)12(9(5)15)14(13(11)17)19-8(3)4/h6-8,16-17H,1-5H3 |
InChI Key |
NPNPWOFVFTZREK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=C(C(=C1)O)C(=O)C)OC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


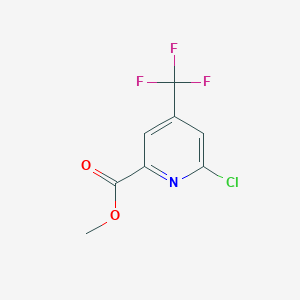
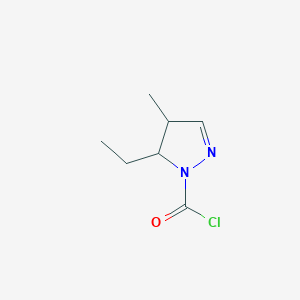
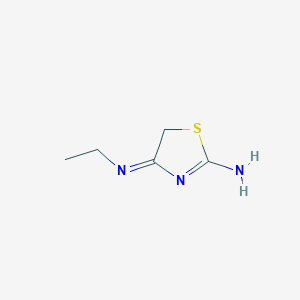
![2-Benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13972352.png)
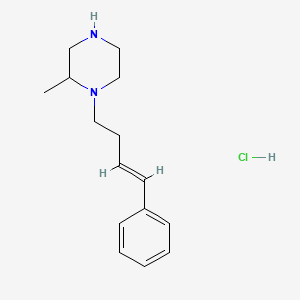
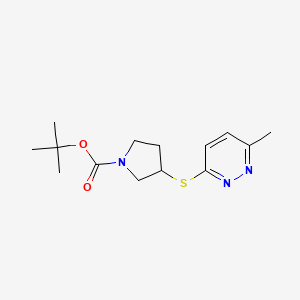
![Spiro[2.2]pentane-1-sulfonyl chloride](/img/structure/B13972372.png)
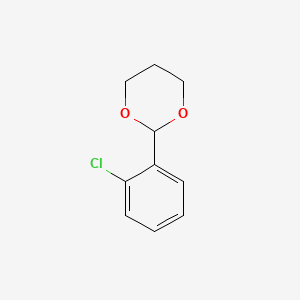

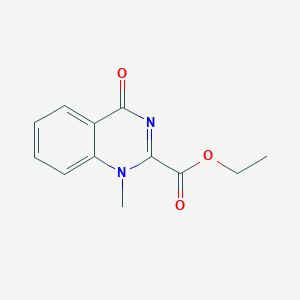
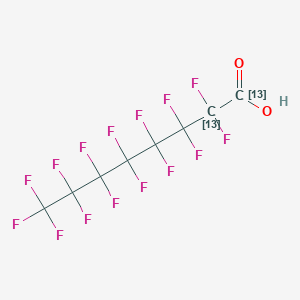

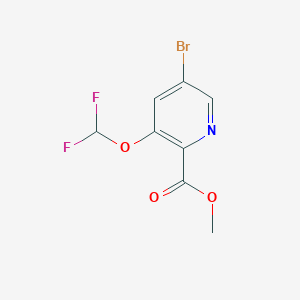
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13972437.png)
